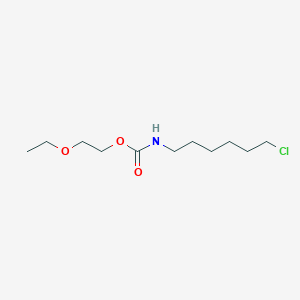
1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a benzimidazole core, substituted with ethyl, methyl, and oxopropyl groups, and is paired with a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using ethyl and methyl halides to introduce the ethyl and methyl groups.
Addition of the Oxopropyl Group: The oxopropyl group is introduced via a nucleophilic substitution reaction using a suitable oxopropyl halide.
Formation of the Bromide Salt: The final step involves the formation of the bromide salt by reacting the intermediate product with hydrobromic acid or a bromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Ethyl-2-methylbenzimidazole: Lacks the oxopropyl group, resulting in different chemical and biological properties.
2-Methyl-3-(2-oxopropyl)benzimidazole: Lacks the ethyl group, affecting its reactivity and applications.
1-Ethyl-3-(2-oxopropyl)benzimidazole: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
1-Ethyl-2-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
属性
CAS 编号 |
62890-78-2 |
|---|---|
分子式 |
C13H19BrN2O |
分子量 |
299.21 g/mol |
IUPAC 名称 |
1-(3-ethyl-2-methyl-2,3-dihydrobenzimidazol-3-ium-1-yl)propan-2-one;bromide |
InChI |
InChI=1S/C13H18N2O.BrH/c1-4-14-11(3)15(9-10(2)16)13-8-6-5-7-12(13)14;/h5-8,11H,4,9H2,1-3H3;1H |
InChI 键 |
ITWZXERBBGZHFS-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1C(N(C2=CC=CC=C21)CC(=O)C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)





![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)



